N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . This compound has been synthesized and evaluated as a potential acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated by the Ellman’s method . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A novel series of derivatives, including the N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide, has been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have shown notable activities in cytotoxicity assays against HCT-116 and MCF-7 cancer cell lines, indicating their promising application in cancer treatment (Rahmouni et al., 2016).
PET Imaging Agent for Neuroinflammation
A derivative of this compound has been developed as a potential PET imaging agent for detecting IRAK4 enzyme activity in neuroinflammation contexts. This compound, labeled with [11C], exhibits promising characteristics for in vivo imaging of neuroinflammatory conditions (Wang et al., 2018).
Fungicidal Applications
Pyrazolo[1,5-a]pyrimidine analogues of this compound have been synthesized and evaluated for their fungicidal activity. These compounds, including variants of the this compound, have shown efficacy against Basidiomycete species, demonstrating their potential use in fungal control (Huppatz, 1985).
Adenosine Receptor Affinity
Studies on pyrazolo[3,4-d]pyrimidines, including the mentioned compound, have revealed their affinity for adenosine receptors. Some derivatives have shown antagonist activity at the A1 adenosine receptor, which can have implications in neurological and cardiovascular applications (Quinn et al., 1991).
Uroselective Alpha 1-Adrenoceptor Antagonists
Research into arylpiperazines, a class to which this compound belongs, has led to the identification of alpha 1-adrenoceptor subtype-selective antagonists. These compounds have potential applications in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . The compound binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, the compound increases the concentration of acetylcholine, enhancing cholinergic transmission .
Pharmacokinetics
Similar compounds have been shown to exhibit moderate inhibitory activities in vitro , suggesting that they may have suitable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels . This can enhance cognitive function, making the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Future Directions
The compound has shown promise as a potential treatment for Alzheimer’s disease, exhibiting potent inhibitory activity against acetylcholinesterase . Future research could focus on further optimizing the structure of this compound to enhance its efficacy and selectivity for acetylcholinesterase. Additionally, comprehensive preclinical and clinical studies would be necessary to evaluate the safety and efficacy of this compound in humans.
Biochemical Analysis
Biochemical Properties
This compound has been found to display moderate acetylcholinesterase inhibitory activities in vitro . Acetylcholinesterase is an enzyme that is selectively responsible for hydrolyzing acetylcholine in the brain . The inhibition of this enzyme by N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can increase the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on acetylcholine levels. By inhibiting acetylcholinesterase, this compound can potentially enhance cognitive functions by increasing acetylcholine levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of acetylcholinesterase. This compound has been found to be a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This means that it can bind to both the active site of the enzyme and to an allosteric site, changing the enzyme’s conformation and reducing its activity .
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7OS/c30-22(19-7-4-14-31-19)23-8-9-29-21-18(15-26-29)20(24-16-25-21)28-12-10-27(11-13-28)17-5-2-1-3-6-17/h1-7,14-16H,8-13H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXUIKVLJVPXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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